

Mass Spectrometry Analysis of 2-Phenyl-1-benzofuran-5-amine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Phenyl-1-benzofuran-5-amine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometry analysis of **2-Phenyl-1-benzofuran-5-amine**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Benzofuran derivatives are known for a wide range of biological activities, including antitumor, antibacterial, and anti-inflammatory properties.^{[1][2][3][4]} This document outlines detailed experimental protocols, data interpretation including fragmentation patterns, and visual workflows to support research and development efforts.

Introduction to Mass Spectrometry in Small Molecule Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules.^{[5][6]} It is an indispensable tool in the pharmaceutical sciences for the identification, quantification, and structural elucidation of small molecules.^{[5][7][8]} When coupled with separation techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS), it provides high sensitivity and specificity for analyzing complex mixtures.^{[5][6][8]}

Mass Spectral Data for 2-Phenyl-1-benzofuran-5-amine

The mass spectrum of **2-Phenyl-1-benzofuran-5-amine**, obtained via Gas Chromatography-Mass Spectrometry (GC-MS), provides key information about its molecular weight and fragmentation pattern.^[9] The molecular formula for this compound is C₁₄H₁₁NO, and its calculated molecular weight is 209.25 g/mol.

Table 1: Key Mass Spectral Peaks for **2-Phenyl-1-benzofuran-5-amine**

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Putative Fragment Identity
209	100	[M] ⁺ (Molecular Ion)
208	60	[M-H] ⁺
180	35	[M-H-HCN] ⁺ or [M-CHO] ⁺
152	20	[M-H-HCN-CO] ⁺
104.5	15	[M] ²⁺ (Doubly charged molecular ion)
77	25	[C ₆ H ₅] ⁺ (Phenyl group)

Note: This data is an interpretation of typical fragmentation for this class of compounds and may vary based on specific instrumentation and experimental conditions.

Experimental Protocol: GC-MS Analysis

This protocol outlines a general procedure for the analysis of **2-Phenyl-1-benzofuran-5-amine** using Gas Chromatography-Mass Spectrometry.

3.1. Sample Preparation

- Standard Solution: Prepare a 1 mg/mL stock solution of **2-Phenyl-1-benzofuran-5-amine** in a suitable solvent such as methanol or dichloromethane.
- Working Solutions: Perform serial dilutions of the stock solution to prepare working standards at concentrations ranging from 1 µg/mL to 100 µg/mL.

- **Matrix Samples:** For analysis in biological matrices (e.g., plasma, urine), a sample clean-up and extraction step is necessary to remove interfering substances.[\[8\]](#)[\[10\]](#) This may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction.

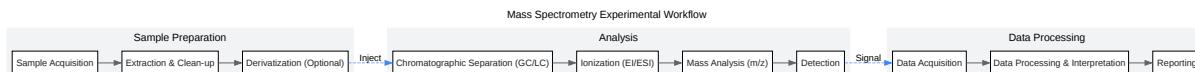
3.2. Instrumentation and Conditions

- **Gas Chromatograph:** Agilent 7890B GC System (or equivalent)
- **Mass Spectrometer:** Agilent 5977A MSD (or equivalent)
- **Column:** HP-5ms (30 m x 0.25 mm, 0.25 μ m film thickness) or equivalent non-polar column.
- **Carrier Gas:** Helium at a constant flow rate of 1.0 mL/min.
- **Inlet Temperature:** 250°C
- **Injection Volume:** 1 μ L (splitless mode)
- **Oven Temperature Program:**
 - Initial temperature: 100°C, hold for 1 minute.
 - Ramp: 15°C/min to 280°C.
 - Hold: 10 minutes at 280°C.
- **MS Source Temperature:** 230°C
- **MS Quadrupole Temperature:** 150°C
- **Ionization Mode:** Electron Ionization (EI) at 70 eV.
- **Mass Range:** m/z 50-550.

Workflows and Pathways

4.1. Mass Spectrometry Experimental Workflow

The following diagram illustrates a typical workflow for the mass spectrometry analysis of a small molecule like **2-Phenyl-1-benzofuran-5-amine**.



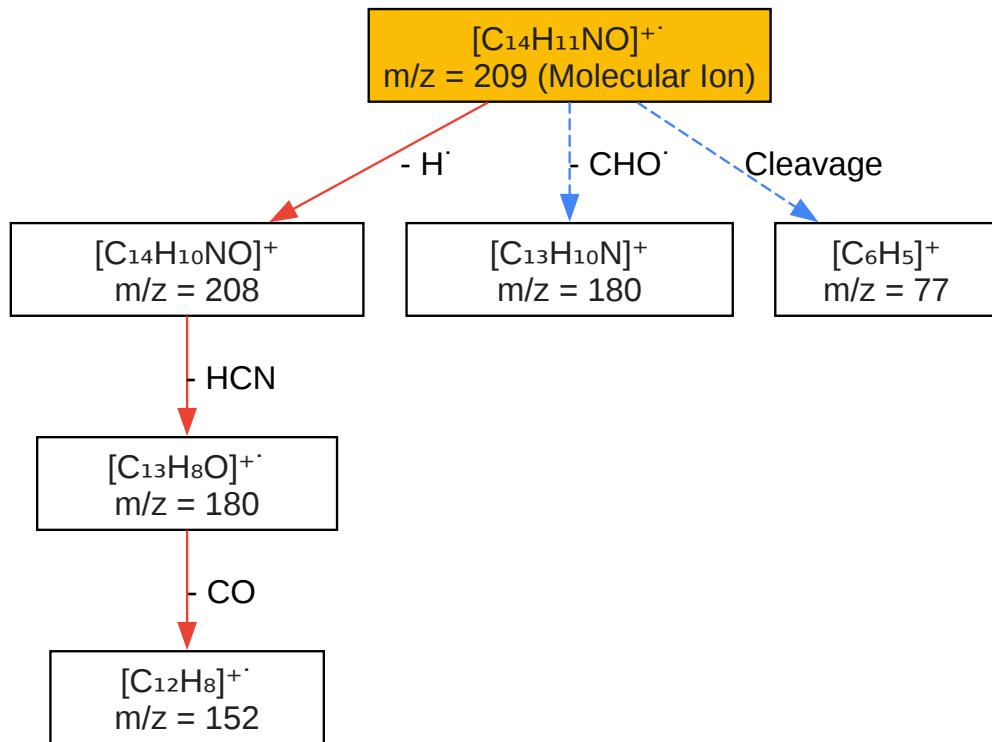
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Caption: A generalized workflow for mass spectrometry analysis.

4.2. Proposed Fragmentation Pathway of **2-Phenyl-1-benzofuran-5-amine**

The fragmentation of the molecular ion in an EI-MS experiment provides structural information. For **2-Phenyl-1-benzofuran-5-amine**, the following pathway is proposed based on common fragmentation patterns of aromatic and amine-containing compounds.^{[11][12][13]} The stability of the benzofuran ring system often leads to a prominent molecular ion peak.

Proposed Fragmentation Pathway of 2-Phenyl-1-benzofuran-5-amine

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Caption: Fragmentation of **2-Phenyl-1-benzofuran-5-amine**.

Conclusion

This guide provides a foundational understanding of the mass spectrometry analysis of **2-Phenyl-1-benzofuran-5-amine**. The provided data, protocols, and workflows are intended to assist researchers in developing and executing robust analytical methods for the characterization of this and similar benzofuran derivatives. The inherent biological potential of this class of compounds underscores the importance of precise and reliable analytical techniques in advancing drug discovery and development.[3][4]

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- To cite this document: BenchChem. [Mass Spectrometry Analysis of 2-Phenyl-1-benzofuran-5-amine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1317822#mass-spectrometry-analysis-of-2-phenyl-1-benzofuran-5-amine]

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